molecular formula C20H25NO5 B2379727 (2S,3R,4R,5S)-1-{[4-(benzyloxy)phenyl]methyl}-2-(hydroxymethyl)piperidine-3,4,5-triol

(2S,3R,4R,5S)-1-{[4-(benzyloxy)phenyl]methyl}-2-(hydroxymethyl)piperidine-3,4,5-triol

Cat. No. B2379727
M. Wt: 359.4 g/mol
InChI Key: JXCALVWIRLVTDI-VNTMZGSJSA-N
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Description

(2S,3R,4R,5S)-1-{[4-(benzyloxy)phenyl]methyl}-2-(hydroxymethyl)piperidine-3,4,5-triol is a useful research compound. Its molecular formula is C20H25NO5 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Inhibition Properties

  • Synthesis and Inhibition of α-D-Glucosidase : This compound has been synthesized from carbohydrate lactones. One variant, (3S,4R,5S)-3-(hydroxymethyl)piperidine-3,4,5-triol, specifically inhibits α-D-glucosidase from Bacillus Stearothermophilus, suggesting potential application in enzyme inhibition studies (Simone et al., 2012).

Biological Activity and Pharmacokinetics

  • 1-Deoxynojirimycin and Its Derivatives : The structure is closely related to 1-deoxynojirimycin, a polyhydroxylated piperidine alkaloid with activities such as anti-hyperglycemic, anti-virus, and anti-tumor functions. This suggests potential applications in treating diabetes, obesity, and related disorders (Tong et al., 2018).

Spectroscopic Studies

  • Characterization Using Spectroscopic Techniques : This compound has been characterized through spectroscopic methods like FT-IR, FT-Raman, and UV-Vis techniques, aiding in understanding its structural and electronic properties (Paulraj & Muthu, 2013).

Crystal Structure Analysis

  • Molecular and Crystal Structures : Studies on the molecular and crystal structures of related compounds have been performed, providing insights into their conformational flexibility and the role of hydrogen bonds in molecular packing (Kuleshova & Khrustalev, 2000).

Potential in Anti-Malarial Agents

  • Synthesis and Anti-Malarial Activity : Research on derivatives with similar structural properties has indicated potential anti-malarial activities, highlighting the importance of specific molecular configurations (Cunico et al., 2009).

Neuroprotectant Properties

  • Blocking N-methyl-D-aspartate Responses : Compounds with similar structures have been identified as potent N-methyl-D-aspartate (NMDA) antagonists, suggesting potential applications as neuroprotective agents (Chenard et al., 1995).

properties

IUPAC Name

(2S,3R,4R,5S)-2-(hydroxymethyl)-1-[(4-phenylmethoxyphenyl)methyl]piperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5/c22-12-17-19(24)20(25)18(23)11-21(17)10-14-6-8-16(9-7-14)26-13-15-4-2-1-3-5-15/h1-9,17-20,22-25H,10-13H2/t17-,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCALVWIRLVTDI-VNTMZGSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1CC2=CC=C(C=C2)OCC3=CC=CC=C3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@@H](N1CC2=CC=C(C=C2)OCC3=CC=CC=C3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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